N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with the molecular formula C16H14N2O6S This compound features a benzodioxole ring fused with a carboxamide group, a nitrophenyl group, and a hydroxyethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the nitrophenyl group and the hydroxyethylsulfanyl substituent. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethylsulfanyl group and the nitrophenyl group play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}acetamide
- **2,2,2-trifluoro-N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}acetamide
Uniqueness
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its benzodioxole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c19-3-4-25-13-7-11(6-12(8-13)18(21)22)17-16(20)10-1-2-14-15(5-10)24-9-23-14/h1-2,5-8,19H,3-4,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKSHWFYLMHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)SCCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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